molecular formula C16H10N2O4 B11839928 4-Nitrophenyl isoquinoline-3-carboxylate CAS No. 143468-70-6

4-Nitrophenyl isoquinoline-3-carboxylate

Cat. No.: B11839928
CAS No.: 143468-70-6
M. Wt: 294.26 g/mol
InChI Key: AMQOJOOXWXGNJO-UHFFFAOYSA-N
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Description

4-Nitrophenyl isoquinoline-3-carboxylate is a chemical compound with the molecular formula C16H10N2O4 and a molecular weight of 294.26 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an isoquinoline ring system, which is further functionalized with a carboxylate ester group. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 4-nitrophenyl isoquinoline-3-carboxylate typically involves the condensation of isoquinoline derivatives with nitrophenyl esters. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Nitrophenyl isoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-Nitrophenyl isoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenyl isoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the isoquinoline ring can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar compounds to 4-nitrophenyl isoquinoline-3-carboxylate include:

Properties

CAS No.

143468-70-6

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4-nitrophenyl) isoquinoline-3-carboxylate

InChI

InChI=1S/C16H10N2O4/c19-16(22-14-7-5-13(6-8-14)18(20)21)15-9-11-3-1-2-4-12(11)10-17-15/h1-10H

InChI Key

AMQOJOOXWXGNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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